
Calcium digallium tetrasulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium digallium tetrasulphide is a compound that has gained significant attention in the scientific community due to its unique properties. It is a semiconductor material that exhibits excellent optical and electrical properties, making it an ideal candidate for various applications in electronics and optoelectronics.
Mecanismo De Acción
The mechanism of action of Calcium digallium tetrasulphide is not fully understood. However, it is believed that the compound's unique properties, such as its bandgap and electron mobility, play a crucial role in its mechanism of action. The compound's bandgap determines the energy required to excite an electron from the valence band to the conduction band, while its electron mobility determines the rate at which the electrons move through the material.
Efectos Bioquímicos Y Fisiológicos
Calcium digallium tetrasulphide has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the compound may have potential applications in biomedicine, such as in drug delivery and imaging. The compound's unique optical and electrical properties make it an ideal candidate for these applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Calcium digallium tetrasulphide has several advantages for lab experiments, including its high electron mobility, excellent photoluminescence characteristics, and stability at high temperatures. However, the compound's synthesis method is relatively complex and requires specialized equipment and expertise. Additionally, the compound's toxicity and potential environmental impact need to be considered when working with it in the laboratory.
Direcciones Futuras
There are several future directions for Calcium digallium tetrasulphide research. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the optimization of the compound's properties for specific applications, such as in solar cells and biomedicine. Additionally, the compound's potential environmental impact needs to be further studied to ensure its safe use in various applications.
Conclusion:
Calcium digallium tetrasulphide is a compound with unique properties that make it an ideal candidate for various applications in electronics, optoelectronics, and biomedicine. Its high electron mobility, excellent photoluminescence characteristics, and stability at high temperatures make it an attractive material for these applications. However, the compound's synthesis method is relatively complex, and its toxicity and potential environmental impact need to be considered when working with it in the laboratory. Further research is needed to optimize the compound's properties for specific applications and ensure its safe use.
Métodos De Síntesis
Calcium digallium tetrasulphide can be synthesized using various methods, including chemical vapor transport, solid-state reaction, and hydrothermal synthesis. The most common method is the solid-state reaction, which involves the reaction between calcium sulfide, gallium sulfide, and sulfur at high temperatures. The resulting product is then purified using various techniques such as vacuum sublimation and recrystallization.
Aplicaciones Científicas De Investigación
Calcium digallium tetrasulphide has been extensively studied for its potential applications in various fields, including electronics, optoelectronics, and solar cells. It has been used as a semiconductor material in the fabrication of light-emitting diodes (LEDs), photodetectors, and solar cells. The compound's unique properties, such as its high electron mobility and excellent photoluminescence characteristics, make it an ideal candidate for these applications.
Propiedades
Número CAS |
12590-00-0 |
|---|---|
Nombre del producto |
Calcium digallium tetrasulphide |
Fórmula molecular |
CaGa2S4 |
Peso molecular |
307.8 g/mol |
Nombre IUPAC |
calcium;digallium;tetrasulfide |
InChI |
InChI=1S/Ca.2Ga.4S/q+2;2*+3;4*-2 |
Clave InChI |
ZWXGJPPNIDLVCQ-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[S-2].[Ca+2].[Ga+3].[Ga+3] |
SMILES canónico |
[S-2].[S-2].[S-2].[S-2].[Ca+2].[Ga+3].[Ga+3] |
Otros números CAS |
12590-00-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



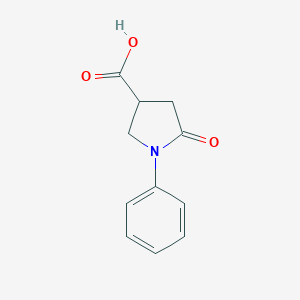
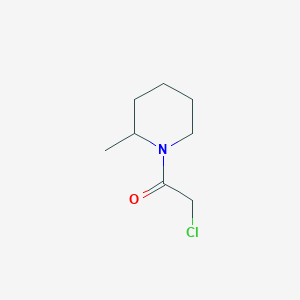
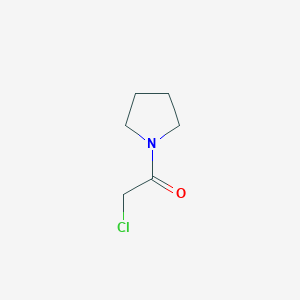


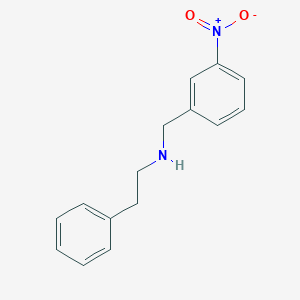

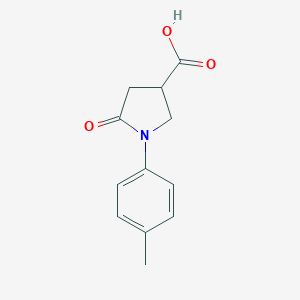
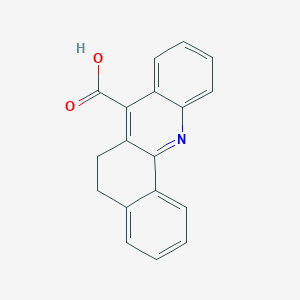
![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
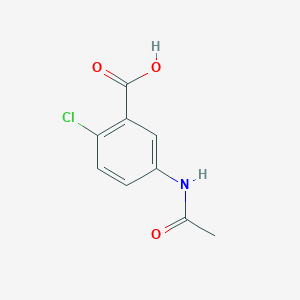
![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)
